molecular formula C7H9ClN2 B1610224 2-Chloro-N,N-dimethylpyridin-4-amine CAS No. 59047-70-0

2-Chloro-N,N-dimethylpyridin-4-amine

Cat. No.: B1610224
CAS No.: 59047-70-0
M. Wt: 156.61 g/mol
InChI Key: HQNSWBRZIOYGAW-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a chlorine atom and two methyl groups.

Preparation Methods

The synthesis of 2-Chloro-N,N-dimethylpyridin-4-amine typically involves the chlorination of N,N-dimethylpyridin-4-amine. One common method includes the reaction of N,N-dimethylpyridin-4-amine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure the selective chlorination at the desired position .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-Chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Chloro-N,N-dimethylpyridin-4-amine can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

Properties

IUPAC Name

2-chloro-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNSWBRZIOYGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450760
Record name 2-Chloro-4-(dimethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59047-70-0
Record name 2-Chloro-4-(dimethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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